2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
This compound features a naphthalene moiety linked via an ethanone bridge to an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1,2,3-triazole ring. The bicyclic framework provides structural rigidity, while the triazole and naphthalene groups enhance π-π stacking and hydrophobic interactions, making it a candidate for targeting receptors such as opioid or chemokine receptors . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely applied to analogous triazole-containing compounds .
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(12-16-6-3-5-15-4-1-2-7-20(15)16)25-17-8-9-18(25)14-19(13-17)24-11-10-22-23-24/h1-7,10-11,17-19H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAMPZZBLVMWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is an intriguing molecule due to its unique structural features, which include a naphthalene moiety and a triazole ring attached to an azabicyclo framework. This combination of elements suggests potential biological activities that merit investigation.
Synthesis and Structural Characterization
The synthesis of the target compound can be achieved through various methodologies, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for generating triazole derivatives. The structural characterization typically involves techniques such as X-ray crystallography and NMR spectroscopy to confirm the integrity and purity of the synthesized compound .
Antiproliferative Activity
Recent studies have demonstrated that compounds containing 1,2,3-triazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of triazole-based compounds was tested against human melanoma (Hs294T), pancreatic (MIA PaCa-2), and lung cancer cell lines (NCI-H1581). Many derivatives showed moderate to potent activity, with some exhibiting selectivity indices greater than 9 compared to cisplatin .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Hs294T | 5.0 | 9 |
| Compound B | MIA PaCa-2 | 4.5 | 8 |
| Compound C | NCI-H1581 | 6.0 | 10 |
The biological activity of the compound is hypothesized to involve multiple mechanisms. The presence of the triazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions, which are crucial for enzyme activity . Additionally, the azabicyclo structure may contribute to binding affinity with specific receptors or enzymes involved in cancer proliferation.
Case Studies
A case study focusing on the antiproliferative effects of similar triazole-containing compounds revealed that modifications in the azabicyclo scaffold significantly impacted their biological activity. For example, compounds with larger substituents on the nitrogen atom of the azabicyclo structure displayed enhanced potency against resistant cancer cell lines .
In another study, researchers synthesized a series of naphthalene-triazole hybrids and evaluated their cytotoxic effects on various cancer models. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a promising avenue for further development in anticancer therapies .
Comparison with Similar Compounds
Table 2: Triazole Derivatives with Naphthalene Moieties
Key Observations :
- The target compound’s 1-substituted triazole (vs.
- Naphthalen-1-yl groups (vs. naphthyloxy in 6a–c ) increase hydrophobicity, favoring blood-brain barrier penetration in neurological targets .
Research Implications and Gaps
- Structural Insights : X-ray crystallography (using SHELXL ) is unreported for the target compound but could clarify conformational preferences.
- Biological Data: No activity data are provided in the evidence; future studies should assess binding to opioid/chemokine receptors (cf. 5, 12).
- SAR Trends : Electron-deficient triazoles (e.g., nitro-substituted 6b ) may improve solubility but reduce CNS penetration compared to the target compound .
Q & A
Q. What are the optimized synthetic routes for 2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one?
Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition , a common strategy for triazole formation. Key steps include:
- Step 1 : React a naphthalene-derived alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) with an azide-functionalized 8-azabicyclo[3.2.1]octane intermediate.
- Step 2 : Use Cu(OAc)₂ (10 mol%) as a catalyst in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify by recrystallization (ethanol).
Critical Note : Substituents on the azide (e.g., nitro groups) may require adjusted reaction times or temperatures to avoid side reactions .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .
- NMR : Key signals include:
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and binding affinity?
Methodological Answer :
- Step 1 : Calculate logP (lipophilicity) and topological polar surface area (TPSA) using tools like Molinspiration. For example, similar triazole derivatives show logP ~1.8 and TPSA ~102 Ų .
- Step 2 : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase). Use crystallographic data from related naphthalene-triazole hybrids (PDB ID: A1BNM) as a template .
- Step 3 : Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer :
- Case Study : If analog A shows higher cytotoxicity than analog B despite similar structures:
- Hypothesis 1 : Substituent positioning (e.g., nitro group at para vs. meta) alters electron distribution, affecting target binding .
- Hypothesis 2 : Bicyclic system conformation (e.g., chair vs. boat) influences membrane permeability. Test via X-ray crystallography (e.g., compare with [8-azabicyclo[3.2.1]octane derivatives in ]).
- Validation : Synthesize enantiomers (e.g., (1R*,5S*) vs. (1S*,5R*)) and compare IC₅₀ values .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer :
- Core Modifications :
- Biological Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
